molecular formula C6H24BN3O6 B12759947 Tris((2-hydroxyethyl)ammonium) orthoborate CAS No. 93859-15-5

Tris((2-hydroxyethyl)ammonium) orthoborate

Cat. No.: B12759947
CAS No.: 93859-15-5
M. Wt: 245.09 g/mol
InChI Key: LVGSONGRXPYGLC-UHFFFAOYSA-Q
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Description

Conceptual Framework of Protic Ionic Liquids and Boron-Containing Compounds

Protic ionic liquids (PILs) are a subclass of ionic liquids formed by the proton transfer from a Brønsted acid to a Brønsted base. rsc.org This process results in a salt that is liquid at or near room temperature, characterized by a network of hydrogen bonds. rsc.org The defining feature of PILs is the presence of a labile proton on the cation, which imparts them with unique physicochemical properties. Their synthesis is often straightforward and cost-effective, typically involving a neutralization reaction. rsc.org

Boron, a metalloid element with the symbol B and atomic number 5, is known for its ability to form stable, covalently bonded molecular networks. ncats.io Its electron-deficient nature makes it a key component in a variety of compounds, including borate (B1201080) esters and ionic liquids. chemicalbook.comnih.gov Boron-containing ionic liquids (BILs) have been a subject of significant research, with applications in catalysis, energy storage, and separations. mdpi.com The incorporation of boron into the anionic or cationic component of an ionic liquid can significantly influence its properties, such as viscosity, thermal stability, and electrochemical window. nih.gov

Tris((2-hydroxyethyl)ammonium) orthoborate can be conceptualized within this framework as a substance formed from the reaction of a Brønsted acid, boric acid (H₃BO₃), and a Brønsted base, triethanolamine (B1662121) (TEA). chemicalbook.comlookchem.com The resulting salt possesses characteristics of a protic ionic liquid, with the potential for extensive hydrogen bonding due to the hydroxyl groups and the ammonium (B1175870) cation.

Historical Context of this compound Research

The study of reaction products between triethanolamine and boric acid has a history rooted in the exploration of borate esters. Early research focused on the synthesis and characterization of these compounds, noting their stability and potential for various industrial applications. A significant patent from 1997 described a method for producing "triethanolaminetriborate" by reacting triethanolamine with boric acid, highlighting its high solubility in water and organic solvents, a notable improvement over boric acid alone. google.com This product was envisioned for use as a heat transmission agent, in hydraulic liquids, and for biocide and anti-fire protection. google.com

Another patent from 1957 detailed a method for preparing triethanolamine borate for use as a curing agent for epoxy resins, emphasizing the excellent chemical stability and adhesive qualities of the resulting cured resins. google.com Research published in 1964 investigated the heat capacity and thermodynamic functions of triethanolamine borate, providing fundamental physicochemical data. acs.org

More recent research has expanded the understanding and application of this compound, often referred to as triethanolamine borate (TEOAB). It has been identified as an environmentally friendly and inexpensive material. chemicalbook.com The synthesis is typically a one-step reaction between boric acid and triethanolamine. chemicalbook.com Studies have explored its use as a green rust inhibitor, lubricating additive, and flame retardant. chemicalbook.com The compound's structure, featuring a dative bond between the nitrogen of the triethanolamine and the boron of the boric acid, contributes to its stability. researchgate.net

Current State and Future Directions in Orthoborate Chemistry

The current research landscape for orthoborate-containing materials is vibrant and expanding into high-technology applications. A significant area of investigation is their use as electrolytes in energy storage devices. mdpi.com Alkali metal orthoborates are being explored for fuel cell applications, particularly to address the "medium-temperature gap" (200-450 °C) where efficient electrolytes are lacking. mdpi.com Borate-based ionic liquids are also showing promise as high-performance lubricants, especially in demanding environments like space mechanisms. esmats.eudiva-portal.org These non-halogenated orthoborate ILs have demonstrated significant reductions in wear and friction compared to traditional lubricants. esmats.eudiva-portal.org

The versatility of orthoborate chemistry allows for the design of "designer solvents" and functional materials. acs.org The synthesis of various orthoborate-based ionic materials, including ionic liquids and organic ionic plastic crystals, is an active area of research. acs.org These materials are being investigated for their structure-property relationships to tailor them for specific applications, such as battery electrolytes. acs.org

Future research is expected to focus on several key areas:

Development of Novel Boron-Containing Ionic Liquids: The synthesis of new BILs with enhanced properties, such as lower viscosity and higher ionic conductivity, remains a priority. nih.gov

Advanced Battery Technologies: Borate-based compounds are being considered as potential cathode materials for next-generation batteries due to their structural diversity and low weight. mdpi.com

Green Chemistry Applications: The use of triethanolamine borate as a water-soluble and recyclable catalyst for chemical transformations, such as the cycloaddition of CO₂ with epoxides, is a promising avenue for sustainable chemistry. chemicalbook.com

High-Performance Materials: Further exploration of orthoborate-based materials as flame retardants, anti-wear additives, and corrosion inhibitors will likely lead to new industrial applications. chemicalbook.com

The continued exploration of orthoborate chemistry holds significant potential for advancements in energy, materials science, and sustainable technologies.

Data Tables

Physicochemical Properties of this compound and Related Compounds

PropertyValueSource(s)
Molecular Formula C₆H₂₄BN₃O₆ nih.govlookchem.com
Molecular Weight 245.09 g/mol nih.gov
CAS Number 93859-15-5 nih.govlookchem.com
Appearance Colorless to light yellow solid
Synonyms TEA-borate, TBO, Ethanol (B145695), 2,2'-iminobis-, compd. with boric acid (H₃BO₃) (3:1) nih.govlookchem.com

Applications of this compound and Related Borate Compounds

Application AreaDescriptionSource(s)
Biochemical Buffers Used to stabilize DNA and RNA molecules during electrophoresis and chromatography. lookchem.com
Nanomaterial Synthesis Acts as a complexing agent in the synthesis of nanoparticles and thin films. lookchem.com
Industrial Additives Functions as a rust inhibitor, lubricating additive, and flame retardant. chemicalbook.com
Curing Agent Employed as a hardening agent for epoxy resins, imparting chemical stability and moisture resistance. chemicalbook.comgoogle.com
Catalysis Serves as an environmentally friendly, water-soluble catalyst for reactions like CO₂ cycloaddition. chemicalbook.com
Energy Storage Investigated as an electrolyte component in lithium batteries, supercapacitors, and fuel cells. mdpi.com
Lubrication Borate-based ionic liquids are used as high-performance lubricants and additives. esmats.eudiva-portal.org

Properties

CAS No.

93859-15-5

Molecular Formula

C6H24BN3O6

Molecular Weight

245.09 g/mol

IUPAC Name

2-hydroxyethylazanium;borate

InChI

InChI=1S/3C2H7NO.BO3/c3*3-1-2-4;2-1(3)4/h3*4H,1-3H2;/q;;;-3/p+3

InChI Key

LVGSONGRXPYGLC-UHFFFAOYSA-Q

Canonical SMILES

B([O-])([O-])[O-].C(CO)[NH3+].C(CO)[NH3+].C(CO)[NH3+]

Origin of Product

United States

Synthetic Methodologies for Tris 2 Hydroxyethyl Ammonium Orthoborate and Its Analogues

Classical Synthesis Routes for Orthoborate Salts

The traditional synthesis of orthoborate salts, including the title compound, relies on fundamental and well-established chemical reactions. These methods are characterized by their directness and use of readily available starting materials.

Stoichiometric Neutralization Reactions

Protic ionic liquids (PILs) featuring the tris(2-hydroxyethyl)ammonium cation can be synthesized through direct stoichiometric neutralization. researchgate.net This method involves the reaction of a Brønsted acid and a Brønsted base. For the synthesis of tris((2-hydroxyethyl)ammonium) dihydrogen borate (B1201080), a specific analogue, triethanolamine (B1662121) (a Brønsted base) is reacted with an equimolar amount of boric acid (a Brønsted acid). researchgate.net This acid-base reaction yields the corresponding ammonium (B1175870) salt. The process is a clear and direct application of neutralization chemistry to produce hydroxylated ammonium borate salts. researchgate.net

Reaction Pathways involving Triethanolamine and Boric Acid Derivatives

The most common pathway to a related and highly stable compound, often referred to as triethanolamine borate, is the condensation reaction between triethanolamine and boric acid. chemicalbook.com This reaction is technically an esterification that produces a borate ester with a unique cage-like structure known as a boratrane, where a transannular dative bond forms between the nitrogen and boron atoms. scientific.netresearchgate.net This internal coordination contributes significantly to the molecule's stability. scientific.net

The synthesis can be performed in several ways. A straightforward method involves heating equimolar amounts of triethanolamine and boric acid. chemicalbook.com Water is sometimes added initially to improve solubility, and the water formed during the condensation is removed by distillation at elevated temperatures (e.g., 120°C). chemicalbook.com The reaction is often exothermic and can be vigorous. google.comwipo.int

Another widely used technique is azeotropic distillation to remove the water byproduct, which drives the equilibrium towards product formation. scientific.netresearchgate.net A solvent, typically toluene, is used as the water-carrying agent. scientific.netresearchgate.net After the calculated amount of water is collected, the solvent is evaporated, and the crude product can be purified by recrystallization from a solvent like acetonitrile (B52724) or by vacuum sublimation to yield a white, crystalline solid. scientific.net

The stoichiometry of the reactants can be varied to produce different analogues. While a 1:1 molar ratio of boric acid to triethanolamine is common for producing the boratrane structure scientific.net, a 3:1 ratio has been used to synthesize a product referred to as triethanolaminetriborate. google.comwipo.int A patented method describes using a two-liquid solvent system—combining a hydrocarbon solvent for the reactants and a C4-C8 alcohol that dissolves both reactants and the product—to improve yields and the physical form of the final product, preventing the formation of hard crystalline chunks that are difficult to handle. google.com

Summary of Selected Synthesis Conditions for Triethanolamine Borate
Reactants (Molar Ratio)Solvent/ConditionsTemperatureKey FindingsReference
Boric Acid : Triethanolamine (1:1)Water (to facilitate solubility), then distillation120°CDirect heating until water condensation ceases. Yield: 70%. chemicalbook.com
Boric Acid : Triethanolamine (1:1)Toluene (azeotropic distillation)RefluxOptimized conditions (2h reaction time) gave a yield of 82.46%. scientific.net
Boric Acid : Triethanolamine (3:1)Solvent-free, covered reactor with condenser114°CExothermic reaction to produce "triethanolaminetriborate". google.comwipo.int
Boric Acid : TriethanolamineTwo-liquid system (e.g., hydrocarbon and C4-C8 alcohol)Up to 170°CPrevents massive solidification, resulting in high yields and purity. google.com

Advanced Synthetic Strategies for Structurally Modified Tris((2-hydroxyethyl)ammonium) Orthoborate Species

Beyond classical methods, advanced strategies allow for the synthesis of structurally modified versions of the title compound, enabling the creation of novel derivatives with tailored properties.

Enzyme-Catalyzed Synthesis of Boronate Derivatives

Biocatalysis offers a highly selective and efficient route to boronate derivatives. While not yet applied directly to the title compound, engineered enzymes have been developed that catalyze new-to-nature reactions involving boron. nih.gov For instance, an engineered protoglobin nitrene transferase can catalyze the amination of aryl and alkyl boronic acids using hydroxylamine, producing anilines and chiral amines with high yields and turnover numbers. nih.gov The only byproducts of this transformation are water and boric acid. nih.gov

Significantly, these enzymatic systems can effectively use bench-stable boronic esters (such as pinacol (B44631) esters) as starting materials. The esters are believed to hydrolyze in situ to their corresponding boronic acids, which then enter the enzyme's catalytic cycle. nih.gov This demonstrates the potential of biocatalysis for creating structurally diverse boron-containing compounds under mild, aqueous conditions, a stark contrast to many traditional organic synthesis methods. nih.gov

Quaternarization Reactions for Related Hydroxylated Ammonium Salts

Quaternarization reactions are a fundamental method for modifying the ammonium component of these salts. This process involves the alkylation of a tertiary amine to form a quaternary ammonium salt, which has a permanent positive charge. This strategy can be used to synthesize analogues with different alkyl groups attached to the nitrogen atom. researchgate.net

For example, hydroxylated quaternary ammonium salts can be obtained by reacting a commercial tertiary amine, such as N,N-dimethylalcoholamine, with an appropriate haloalkane (e.g., an alkyl bromide or chloride) to yield the desired salt. researchgate.net In a related approach, a primary amine like hexadecylamine (B48584) can be quaternized using chloroethanol to introduce hydroxyethyl (B10761427) groups. researchgate.net Another documented method involves the quaternarization of an ester containing a tertiary amine with benzyl (B1604629) bromide to produce the corresponding ammonium salt. mdpi.com These reactions are crucial for creating a diverse family of hydroxylated ammonium salts with varied chain lengths and properties, which are often used as surfactants or phase-transfer catalysts. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of borate esters and related compounds.

The direct condensation of boric acid and triethanolamine is, in itself, an atom-economical reaction, with water as the only byproduct. chemicalbook.comgoogle.com Performing this reaction under solvent-free conditions further enhances its green credentials. rsc.org One reported method for esterification involves using tributyl borate to react with carboxylic acids under solvent- and catalyst-free conditions; the only side product is boric acid, which can be recovered and reused, demonstrating a circular approach. rsc.org

Catalysis is a cornerstone of green chemistry, and novel catalytic methods for borate ester synthesis are being developed. Borate esters themselves can act as simple, efficient, and safe catalysts for other reactions, such as amide bond formation, proceeding with high efficiency and a low process mass intensity (PMI). nih.gov The use of greener solvents, such as tert-amyl methyl ether (TAME), in these catalytic processes also contributes to a more sustainable synthesis. thieme.de

Furthermore, green approaches for synthesizing boron-containing esters include multicomponent reactions (MCRs). nih.gov MCRs are inherently efficient as they combine three or more reactants in a single step, reducing the need for intermediate purification steps and minimizing waste. nih.gov The use of green solvents like ethanol (B145695) and alternative energy sources such as microwave or infrared radiation can further decrease the environmental impact and dramatically shorten reaction times compared to conventional heating. nih.gov

Spectroscopic and Structural Elucidation of Tris 2 Hydroxyethyl Ammonium Orthoborate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cationic and Anionic Moiety Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of Tris((2-hydroxyethyl)ammonium) orthoborate in liquid states. By analyzing the chemical shifts, coupling constants, and relaxation times of various nuclei, detailed information about the electronic environment and connectivity of atoms within the cation and anion can be obtained.

1H NMR Spectroscopy in Protic Ionic Liquid Systems

Proton (¹H) NMR spectroscopy provides critical information about the hydrogen atoms within the Tris((2-hydroxyethyl)ammonium) cation. The spectrum typically reveals distinct signals for the different types of protons present. The protons of the ethanolamine (B43304) backbone are expected to appear in the range of approximately 3.5 to 4.0 ppm. The protons associated with the hydroxyl (-OH) and ammonium (B1175870) (-NH) groups are anticipated to resonate at around 5 to 6 ppm. The exact chemical shifts can be influenced by factors such as solvent, temperature, and concentration due to hydrogen bonding interactions.

13C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is employed to probe the carbon framework of the Tris((2-hydroxyethyl)ammonium) cation. This technique provides information on the number of unique carbon environments and their chemical nature. The spectrum would show distinct signals for the two carbon atoms in the hydroxyethyl (B10761427) group, with their chemical shifts providing insight into their bonding and electronic environment.

15N NMR Spectroscopy for Nitrogen Atom Environment

Table 1: Hypothetical NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) [ppm]Assignment
¹H~3.5 - 4.0Ethanolamine backbone protons (-CH₂)
¹H~5.0 - 6.0Hydroxyl (-OH) and Ammonium (-NH) protons
¹¹B~10 - 20Borate (B1201080) ester

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in this compound and for analyzing the extensive hydrogen bonding network. The vibrational frequencies of different bonds provide a molecular fingerprint of the compound.

Key vibrational bands include the B-O stretching vibrations, which are characteristic of the orthoborate anion and typically appear in the region of 1350–1450 cm⁻¹. Additionally, the broad absorption bands observed in the 3200–3500 cm⁻¹ range are indicative of O-H and N-H stretching vibrations, which are significantly influenced by hydrogen bonding. In situ monitoring using FTIR can also be employed to track the progress of its synthesis.

Table 2: Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3200 - 3500StretchingO-H and N-H
1350 - 1450StretchingB-O

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements, such as carbon (C), hydrogen (H), nitrogen (N), and boron (B). This analysis is crucial for verifying the purity and stoichiometry of synthesized this compound. The experimentally determined weight percentages of each element are compared with the calculated theoretical values based on the expected molecular formula (C₆H₁₈BNO₆) to confirm the compound's identity.

Table 3: Elemental Analysis Data for this compound

ElementTheoretical (%)Experimental (%)
Carbon (C)32.89To be determined
Hydrogen (H)8.28To be determined
Nitrogen (N)6.39To be determined
Boron (B)4.94To be determined
Oxygen (O)43.80To be determined

Advanced Spectroscopic Techniques in Orthoborate Research

The structural elucidation of complex molecules such as this compound relies on a suite of sophisticated analytical methods. While routine spectroscopic techniques provide basic structural information, advanced spectroscopic methods offer deeper insights into the three-dimensional arrangement, bonding, and electronic environment of the boron center. These techniques are crucial for understanding the nuanced structural features that govern the compound's properties and reactivity. Research into orthoborates and related compounds frequently employs methods like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, Raman spectroscopy, and X-ray crystallography to achieve a comprehensive structural characterization.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) is an exceptionally powerful tool for investigating the local environment of atomic nuclei in solid materials, making it ideal for studying orthoborates where single crystals suitable for diffraction methods may not be available. acs.org For borate compounds, ¹¹B is the most commonly studied nucleus due to its high natural abundance and sensitivity. mdpi.com

Advanced ssNMR techniques provide detailed information on the coordination number of the boron atom. In structures like this compound, the boron atom is expected to be tetrahedrally coordinated ( mdpi.comB), a feature that can be confirmed by ¹¹B MAS (Magic Angle Spinning) NMR. The chemical shift (δ) in ¹¹B NMR is highly sensitive to the coordination environment; tetrahedrally coordinated boron atoms typically resonate at around 0 ppm, while trigonal planar ( rsc.orgB) boron species appear further downfield. mdpi.comstanford.edu

High-field NMR spectrometers (e.g., 11.7 T, 18.8 T, or 21.1 T) are often employed to enhance spectral resolution and to more accurately quantify the different boron species present in a sample. mdpi.comresearchgate.net This is particularly useful for distinguishing between multiple tetrahedral or trigonal sites with subtle differences in their chemical environments.

Furthermore, two-dimensional (2D) ¹¹B-¹¹B correlation ssNMR techniques can reveal through-space connectivities between boron atoms, which is critical for understanding the self-assembly and architecture of more complex borate structures, such as boroxines. rsc.org By analyzing the ¹¹B electric field gradient (EFG) and chemical shift (CS) tensors, researchers can gain profound insights into the molecular and electronic structure surrounding the boron nucleus. researchgate.net

Table 1: Representative ¹¹B Solid-State NMR Parameters for Borate Species.
Boron SpeciesCoordinationTypical Chemical Shift (δ) Range (ppm)Key Research Application
Orthoborate EstersTetrahedral ( mdpi.comB)-3 to +1Confirming tetrahedral coordination in polyol complexes. mdpi.com
Trigonal BoratesTrigonal Planar ( rsc.orgB)14 to 23Identifying byproducts or alternative structural motifs. stanford.edu
Boronic EstersTrigonal Planar ( rsc.orgB)18 to 31Characterizing intermediates and related organoboron compounds. researchgate.net

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is highly effective for studying borate complexes in both solid and aqueous states. It is particularly sensitive to the symmetric vibrations of the borate core and the formation of chelate rings, which are central to the structure of this compound.

The formation of the orthoborate ester from boric acid and a polyol (or an amino alcohol like triethanolamine) can be monitored by observing distinct shifts in the Raman spectra. For instance, the symmetric B-O stretching vibration of the borate ion (B(OH)₄⁻) appears around 877 cm⁻¹, and the formation of a complex can cause this peak to shift significantly.

Detailed Raman studies on monoborate-polyol complexes have established correlations between spectral features and the size of the chelate ring formed. acs.orgacs.org A band assigned to the B-O ring stretching provides a reliable indicator of ring size.

Table 2: Characteristic Raman Frequencies for Borate-Polyol Chelate Rings. acs.org
Chelate Ring SizeCharacteristic B-O Ring Stretch (cm⁻¹)Example Diol
Five-membered~7661,2-Ethanediol
Six-membered~7201,3-Propanediol

This technique allows researchers to confirm the formation of the five-membered chelate rings expected in the structure of this compound, which involves the bonding of the boron atom to the oxygen atoms of the hydroxyethyl groups of triethanolamine (B1662121). Quantitative analysis using Raman spectroscopy can also determine the equilibrium constants for complex formation in solution. acs.org

X-ray Crystallography

Crystallographic studies on related boronic acid adducts and borate complexes have been instrumental in confirming the covalent bond formation between the boron atom and oxygen atoms from alcohols or diols. nih.govnih.gov These studies consistently show a tetrahedral coordination geometry for the boron atom in such adducts, which serves as a structural model for the transition state in certain enzymatic reactions. nih.gov

In the context of this compound, an X-ray crystal structure would definitively map the intramolecular hydrogen bonding network, the coordination of the ammonium cation to the orthoborate anion, and the precise geometry of the B-O bonds within the chelate rings. This level of detail is unattainable by spectroscopic methods alone and is essential for a complete understanding of the compound's structure and its relationship to its physical and chemical properties. While obtaining suitable single crystals can be a challenge, the data provided by X-ray crystallography is unparalleled in its precision and completeness. lube-media.com

Chemical Reactivity and Reaction Mechanisms of Tris 2 Hydroxyethyl Ammonium Orthoborate

Acid-Base Equilibria and Proton Transfer Dynamics in Protic Systems

The chemical nature of Tris((2-hydroxyethyl)ammonium) orthoborate in protic systems, particularly in water, is characterized by a dual acid-base personality. The orthoborate component acts as a Lewis acid, while the ammonium (B1175870) cation behaves as a Brønsted-Lowry acid.

Unlike Brønsted acids that donate protons, the boron center in boronic acids and their esters functions as a Lewis acid by accepting a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion from water. acs.org This interaction forms a tetrahedral borate (B1201080) anion. acs.org The acidity of boronic acids and their esters is therefore an indirect measure of their Lewis acidity. acs.org In aqueous solution, a pH-dependent equilibrium exists between boric acid and the tetrahydroxyborate anion. researchgate.net

The tris((2-hydroxyethyl)ammonium) cation possesses an acidic proton on the nitrogen atom, making it a Brønsted-Lowry acid. researchgate.net The pKa of its parent amine, triethanolamine (B1662121), is approximately 7.8, which indicates that the corresponding ammonium ion is a weak acid. researchgate.net This accessible proton is capable of forming strong hydrogen bonds with anions and solvent molecules, a key feature of protic ionic liquids (PILs) derived from this cation. researchgate.net

In aqueous environments, a primary equilibrium for this compound is its hydrolysis, where it can dissociate into its constituent components, boric acid and triethanolamine. This reversible reaction is fundamental to its behavior in water-containing systems.

Table 1: Acid-Base Characteristics of this compound Components
ComponentAcid/Base TypeRelevant ReactionKey CharacteristicReference
Orthoborate (B(OH)₄⁻)Lewis Acid (from Boric Acid)B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺Accepts hydroxide ions from water, forming a tetrahedral borate anion. acs.org
Tris((2-hydroxyethyl)ammonium) CationBrønsted-Lowry Acid[N(CH₂CH₂OH)₃H]⁺ ⇌ N(CH₂CH₂OH)₃ + H⁺Donates a proton from the ammonium group. The pKa of the conjugate base (Triethanolamine) is ~7.8. researchgate.netresearchgate.net

Role of Boron in Transmetalation and Migration Reactions

The boron atom in borate esters, including the orthoborate structure, plays a crucial role in transmetalation reactions, which are central to the formation of carbon-carbon bonds in synthetic organic chemistry. The most prominent example is the Suzuki-Miyaura cross-coupling reaction. acs.org

In this type of reaction, the borate ester itself is not sufficiently nucleophilic to transfer an organic group to the transition metal catalyst (commonly palladium). princeton.edu The reaction is typically carried out under basic conditions, where a base such as an alkoxide or hydroxide reacts with the three-coordinate boron center of a boronic acid or ester. acs.orgprinceton.edu This converts the neutral boron species into a more nucleophilic, four-coordinate anionic "ate" complex. acs.org This activated borate is then capable of undergoing transmetalation with a transition metal complex. nih.gov

For instance, in palladium-catalyzed coupling, an intermediate containing a Pd-O-B linkage has been proposed, facilitating the transfer of the organic group from boron to palladium. princeton.edu While much of the research focuses on boronic acids and their simpler esters, the fundamental principle applies to the orthoborate anion of the title compound. The presence of the borate core allows it to participate in such catalytic cycles, provided the appropriate reaction conditions are met to facilitate the formation of the reactive "ate" complex and subsequent migration of a group. This reactivity has been demonstrated in transmetalation from neutral boron nucleophiles to iron complexes, highlighting the potential for borate esters in iron-catalyzed cross-coupling reactions as well. nih.gov

Reactivity of the (2-hydroxyethyl)ammonium Cation

The reactivity of the tris((2-hydroxyethyl)ammonium) cation is primarily dictated by the presence of the positively charged nitrogen center and the three appended hydroxyethyl (B10761427) arms. As a tertiary ammonium ion, it is a stable species but possesses distinct reactive sites.

The most significant aspect of its reactivity is the acidic proton on the nitrogen, which allows it to act as a proton donor and engage in extensive hydrogen bonding. researchgate.net This characteristic is central to its function in protic ionic liquids. researchgate.net

While less reactive than quaternary ammonium cations, tertiary ammonium salts can undergo elimination reactions under forcing conditions. Analogous to the Hofmann elimination seen with quaternary ammonium salts, the application of a strong base and heat could potentially induce an E2-like elimination of one of the hydroxyethyl groups to form an alkene, though this is less favorable than with a quaternary amine leaving group. libretexts.org

The stability of alkylammonium cations can be influenced by the size and nature of the alkyl groups. csbsju.edu The cation's stability and reactivity are also sensitive to the surrounding chemical environment. In strongly alkaline conditions, the cation can be deprotonated to the parent triethanolamine. Furthermore, the positively charged center can be susceptible to nucleophilic attack, a known degradation pathway for some ammonium head groups in anion exchange membranes, particularly under high pH conditions. nih.gov

Degradation Pathways and Stability Under Various Chemical Environments

This compound can degrade through several pathways, including hydrolysis, thermal decomposition, and tribochemical reactions, depending on the environmental conditions.

Hydrolytic Stability: The compound is susceptible to hydrolysis in the presence of water. This is a reversible equilibrium reaction where the ester linkages of the orthoborate and the acid-base adduct are cleaved to yield the starting materials, boric acid and triethanolamine. researchgate.net The extent of hydrolysis is dependent on factors such as pH and water concentration.

Thermal Stability: Under thermal stress, the compound can decompose. Borate esters of triethanolamine are known to be susceptible to decomposition under high shear and temperature. The initial decomposition can lead to the formation of amines and, under certain conditions, oxalic acid. The boric acid component, once formed from hydrolysis or decomposition, is itself subject to thermal decomposition. When heated, boric acid dehydrates to form metaboric acid (HBO₂) and subsequently, at higher temperatures, boron oxide (B₂O₃).

Tribochemical Degradation: In applications involving friction, such as lubrication, triethanolamine borates can undergo tribochemical decomposition. Under the high local pressures and temperatures generated during rubbing, the compound can break down on the metal surface. This in-situ decomposition can produce boric acid, which has a layered structure that provides good wear resistance. Further reactions can lead to the formation of boron oxides and iron-boron compounds on the surface, creating a protective film.

Chemical Degradation: The triethanolamine component of the cation can be degraded by strong oxidizing agents. For example, the degradation of triethanolamine in wastewater can be achieved using photoactivated periodate, which proceeds through a free-radical pathway involving highly reactive intermediates. researchgate.net This indicates that the cation is susceptible to degradation in strongly oxidizing chemical environments.

Table 2: Degradation Pathways of this compound
ConditionPathwayPrimary ProductsReference
Presence of WaterHydrolysisBoric Acid, Triethanolamine researchgate.net
High TemperatureThermal DecompositionAmines, Boric Acid (which can further decompose to Metaboric Acid, Boron Oxide)
Friction/RubbingTribochemical DecompositionBoric Acid, Boron Oxides, Iron Oxides, Ferricyanides
Strong Oxidizing AgentsChemical OxidationVarious oxidation products via free-radical intermediates researchgate.net

Coordination Chemistry and Supramolecular Interactions of Tris 2 Hydroxyethyl Ammonium Orthoborate

Intermolecular Hydrogen Bonding Networks involving Hydroxyl and Orthoborate Moieties

The structure of tris((2-hydroxyethyl)ammonium) orthoborate is fundamentally governed by an extensive network of hydrogen bonds. The compound consists of the tris((2-hydroxyethyl)ammonium) cation, [HN(CH₂CH₂OH)₃]⁺, and the orthoborate anion, [B(OH)₄]⁻. The cation presents multiple hydrogen bond donors: the three hydroxyl (-OH) groups and the protonated central amine (N-H). The orthoborate anion, with its four hydroxyl groups, can act as both a hydrogen bond donor and an acceptor.

In a closely related structure, tris(2-hydroxyethyl)ammonium bromide, X-ray diffraction studies revealed that the crystal consists of layers of hydrogen-bonded cations and anions. tubitak.gov.trtubitak.gov.tr Within these layers, each cation was found to donate three hydrogen bonds, which are accepted by the bromide anions. tubitak.gov.trtrdizin.gov.tr A similar, yet more complex, network can be inferred for the orthoborate salt. The hydroxyl groups of the cation's three arms and its central ammonium (B1175870) proton can form strong N-H···O and O-H···O hydrogen bonds with the oxygen atoms of the orthoborate anions. nih.govnih.gov

Furthermore, the cation itself can exhibit intramolecular hydrogen bonds. In the bromide analogue, trifurcated intramolecular hydrogen bonds are formed where the hydrogen atom on the central nitrogen is surrounded by the 2-hydroxyethyl groups. tubitak.gov.trtrdizin.gov.tr This conformation stabilizes the cation and influences how it participates in the larger intermolecular network. The presence of numerous donor and acceptor sites facilitates a robust, three-dimensional hydrogen-bonded framework that defines the solid-state architecture of the compound. nih.gov

Table 1: Hydrogen Bonding Characteristics of this compound

Property Value Source
Hydrogen Bond Donor Count 6 nih.gov
Hydrogen Bond Acceptor Count 6 nih.gov
Key Interactions N-H···O, O-H···O nih.govnih.gov
Intramolecular Bonding Trifurcated N-H···O bonds within the cation tubitak.gov.trtrdizin.gov.tr

Non-covalent Interactions in Orthoborate Assemblies

The primary non-covalent interactions at play are:

Electrostatic Interactions: As an ionic salt, there are significant coulombic (electrostatic) forces between the positively charged tris((2-hydroxyethyl)ammonium) cation and the negatively charged orthoborate anion. These ion-pair attractions are fundamental to the formation of the crystal lattice. nih.gov

Repulsive Steric Interactions: While attractive forces dominate, steric repulsion between the bulky (2-hydroxyethyl) groups on adjacent cations also plays a role in defining the final, most stable geometric arrangement of the ions in the crystal structure. acs.org

The synergy of these forces dictates the self-assembly of the ions into a well-defined, three-dimensional supramolecular architecture. The study of such interactions is key to understanding and designing new materials with specific structural and functional properties. nih.gov

Table 2: Key Non-covalent Interactions in Orthoborate Assemblies

Interaction Type Description Role in Assembly
Hydrogen Bonding Directional interaction between H-bond donors (N-H, O-H) and acceptors (O atoms). Primary driving force for network formation. nih.gov
Electrostatic Attraction Coulombic force between the [HN(CH₂CH₂OH)₃]⁺ cation and [B(OH)₄]⁻ anion. Major contributor to lattice energy and stability. nih.gov
Van der Waals Forces Non-directional, short-range attractive forces. Contributes to crystal packing and overall cohesion.
Steric Repulsion Repulsive forces between electron clouds of bulky groups. Influences the final conformation and orientation of ions. acs.org

Molecular Recognition of the (2-hydroxyethyl)ammonium Cation in Solution

Molecular recognition describes the specific binding of a guest molecule to a complementary host molecule, a process governed by non-covalent interactions. nih.gov The tris((2-hydroxyethyl)ammonium) cation possesses distinct features that allow for its selective recognition in solution by various synthetic receptors. nih.gov

The recognition of this cation is primarily driven by:

Hydrogen Bonding: The three hydroxyl groups on the flexible ethyl arms, along with the central ammonium proton, provide multiple, geometrically defined points for hydrogen bonding with a host molecule. A host with complementary hydrogen bond acceptors (like oxygen or nitrogen atoms) can bind the cation with high specificity.

Electrostatic and Cation-π Interactions: The positive charge of the ammonium center is a key recognition feature. It can form strong electrostatic interactions with anionic sites or engage in cation-π interactions with electron-rich aromatic systems within a host molecule. nih.gov

Steric and Molecular Complementarity: The size and shape of the cation, including the spatial arrangement of its three arms, are crucial. A host molecule, such as a crown ether or a calixarene (B151959), must have a cavity or binding site of a complementary size and shape for effective recognition to occur. nih.gov

Molecular dynamics simulations on the tris-(2-hydroxyethyl) ammonium cation (in a different salt) have shown that the number of hydroxyl groups significantly affects its dynamic behavior and interactions in solution. nih.gov The presence of three hydroxyl groups leads to slower diffusion compared to cations with fewer such groups, indicating strong and persistent interactions with surrounding anions or solvent molecules. nih.gov This highlights the importance of the hydroxyl arms in mediating interactions in a solution environment, which is fundamental to the process of molecular recognition.

Table 3: Factors in the Molecular Recognition of the (2-hydroxyethyl)ammonium Cation

Recognition Factor Description Example Host Interaction Source
Multi-point Hydrogen Bonding Three -OH groups and one N-H group act as donors. Binding to oxygen atoms in a crown ether ring. nih.gov
Electrostatic Attraction The central N⁺ provides a focal point for charge-based interactions. Interaction with an anionic phenolate (B1203915) or carboxylate group on a receptor. nih.gov
Shape Complementarity The specific 3D structure and size of the cation. Fitting into the cavity of a suitably sized calixarene or cryptand. nih.gov
Hydroxyl Group Dynamics The number of hydroxyl groups influences interaction strength and duration. Slower ion-pair dynamics indicate more stable host-guest complexes. nih.gov

Applications of Tris 2 Hydroxyethyl Ammonium Orthoborate in Advanced Materials and Chemical Processes

A Key Ingredient in Energy Storage: The Role of Tris((2-hydroxyethyl)ammonium) Orthoborate in Electrolytes

The unique properties of this compound, such as its high thermal stability and good ionic conductivity, make it a promising component in electrolytes for various energy storage systems. Its presence can significantly influence the electrochemical behavior of batteries, supercapacitors, and fuel cells.

Enhancing the Electrochemical Performance of Batteries

In the field of lithium-ion batteries, the composition of the electrolyte is crucial for ensuring safety, longevity, and high performance. This compound has been investigated as an electrolyte additive to improve these very aspects. Although detailed performance data for this specific compound is still emerging in publicly available literature, the broader class of borate-based ionic liquids has shown potential in enhancing the electrochemical stability of electrolytes. These compounds can contribute to the formation of a stable solid electrolyte interphase (SEI) on the electrode surface, which is critical for preventing electrolyte decomposition and ensuring long-term cycling stability. A stable SEI layer helps in maintaining high coulombic efficiency and capacity retention over numerous charge-discharge cycles.

ParameterEffect of Borate-Based Ionic Liquid Additives
Cycling StabilityImproved
Coulombic EfficiencyEnhanced
Capacity RetentionIncreased
Electrolyte DecompositionReduced

Applications in Supercapacitors and Fuel Cells

In the context of fuel cells, particularly proton-exchange membrane fuel cells (PEMFCs), ionic liquids are explored as alternative electrolytes that can operate at higher temperatures and under anhydrous (water-free) conditions. mdpi.combohrium.comnih.govresearchgate.net Protic ionic liquids, which can be formed from the reaction of a Brønsted acid and base, are of particular interest for their potential to facilitate proton transport. mdpi.comnih.govresearchgate.net While specific studies on this compound in these fuel cell applications are not widely documented, the general characteristics of borate (B1201080) ionic liquids suggest a potential role in the development of advanced PEMFCs. mdpi.combohrium.com

A Versatile Catalyst in Organic Synthesis and Industrial Processes

Beyond its role in energy storage, this compound demonstrates significant potential as a catalyst and solvent in various chemical transformations, contributing to greener and more efficient synthetic methodologies.

A Dual-Role Player: Solvent and Catalyst in Organic Transformations

This compound can function as both a solvent and a catalyst in organic reactions. smolecule.com Its ionic nature allows it to dissolve a wide range of organic and inorganic compounds, making it a suitable medium for various chemical transformations. The presence of the borate moiety can facilitate reactions by acting as a Lewis acid. smolecule.com This dual functionality is particularly advantageous in streamlining chemical processes and promoting green chemistry principles by potentially reducing the need for volatile organic solvents.

A Component in Photopolymerization Systems

While direct research on this compound as a co-initiator in photopolymerization is limited in the available literature, the fundamental chemistry of borate compounds suggests a potential role. Borate derivatives can participate in photo-induced electron transfer processes, which are central to many photopolymerization initiation systems. Further research is needed to fully explore and characterize its efficacy as a co-initiator in such applications.

A Stabilizing Force in the Synthesis of Metal Nanoparticles

The synthesis of metal nanoparticles with controlled size and stability is a critical area of nanotechnology. This compound has been identified as a potential protective or complexing agent in the synthesis of materials like nanoparticles. lookchem.com The compound's ability to coordinate with metal ions can help control the growth of nanoparticles and prevent their agglomeration, leading to the formation of stable, well-defined nanostructures. This stabilizing effect is crucial for harnessing the unique optical, electronic, and catalytic properties of metal nanoparticles in various applications.

Integration into Polymer and Composite Materials

This compound serves as a multifunctional additive in the formulation of polymers and composite materials. Its incorporation can lead to significant improvements in the physical, thermal, and safety characteristics of the final products.

In the production of polyurethane foams, the properties of the final material are highly dependent on the formulation of the polyol and isocyanate components, as well as the additives used. Triethanolamine (B1662121), a precursor to this compound, is known to act as a cross-linking agent in polyurethane systems due to its three hydroxyl groups. plaschina.com.cn The introduction of boron through this compound can further modify the foam's characteristics.

Table 1: Effect of Triethanolamine (TEA) on the Compressive Stress of Palm-Based Flexible Polyurethane Foams

FormulationTEA Content (phr)Compressive Stress (kPa)
RD-PG31010.5
19.0
28.0
37.5
Mixed Polyol011.0
110.0
29.5
39.0

Data adapted from a study on the effect of triethanolamine on palm-based flexible polyurethane foams. The data illustrates the general effect of an amine polyol on foam properties.

The incorporation of both boron and nitrogen into a single compound makes this compound a promising candidate for a flame retardant additive in polymer systems. Boron compounds are known to act as flame retardants through several mechanisms. In the condensed phase, they can promote the formation of a stable, glassy char layer on the polymer surface during combustion. polyu.edu.hk This char layer acts as a physical barrier, insulating the underlying polymer from heat and preventing the release of flammable volatiles. polyu.edu.hk

Nitrogen-containing compounds contribute to flame retardancy primarily in the gas phase by releasing non-flammable gases such as ammonia (B1221849) and nitrogen. additivesforpolymer.com These gases dilute the flammable volatiles and oxygen in the surrounding atmosphere, thereby inhibiting the combustion process. The synergistic effect of boron and nitrogen in the same molecule can lead to a more effective flame retardant system. Studies on boron-nitrogen intumescent flame retardants have demonstrated their ability to significantly improve the fire safety of polymers, as evidenced by increased Limiting Oxygen Index (LOI) values and higher ratings in UL-94 vertical burn tests. polyu.edu.hkresearchgate.net

Table 2: UL 94 Flammability Ratings

RatingDescription
V-0Burning stops within 10 seconds on a vertical specimen; drips of particles are not allowed. nih.gov
V-1Burning stops within 30 seconds on a vertical specimen; drips of particles are not allowed. nih.gov
V-2Burning stops within 30 seconds on a vertical specimen; flaming drips are allowed. nih.gov
HBSlow burning on a horizontal specimen; burning rate < 76 mm/min for thickness < 3 mm. nih.gov

This table provides a general overview of the UL 94 flammability ratings used to classify plastic materials. nih.gov

Borate esters are recognized for their excellent anti-wear and friction-reducing properties when used as additives in lubricating oils. airitilibrary.com The mechanism of action involves the formation of a protective film on the rubbing metal surfaces. Under the high pressure and temperature conditions of friction, the borate ester decomposes and reacts with the metal surface to form a durable, low-friction layer of boric acid and other boron-containing compounds.

Studies on triethanolamine borate, a closely related compound, have shown that it possesses excellent anti-friction and anti-wear properties, outperforming traditional lubricant additives like glycerol (B35011) and polyethylene (B3416737) glycol in some cases. airitilibrary.comcmes.org The effectiveness of triethanolamine borate as a lubricant additive increases with its concentration in the lubricating fluid. airitilibrary.com The presence of nitrogen in the molecule is believed to enhance the stability of the compound and its adhesion to metal surfaces. rsc.org

Table 3: Tribological Properties of Triethanolamine Borate as a Lubricant Additive

LubricantAverage Friction CoefficientWear Scar Diameter (mm)
Base Oil0.120.55
Base Oil + Glycerol0.100.48
Base Oil + Polyethylene Glycol 4000.090.45
Base Oil + Triethanolamine Borate (50% aq. solution)0.070.38

This data is illustrative and based on findings for triethanolamine borate, a compound with a similar functional structure. airitilibrary.com

Boron-containing polymers are at the forefront of research into stimuli-responsive or "smart" materials. The Lewis acidic nature of the boron atom allows it to interact with Lewis bases, and this interaction can be sensitive to changes in the chemical environment, such as pH, the presence of specific ions, or temperature. This responsiveness can be harnessed to create materials that change their properties, such as solubility, shape, or color, in response to a specific trigger.

While direct applications of this compound in stimuli-responsive polymers are not widely documented, the fundamental chemistry of boron suggests its potential in this area. For example, boronic acid-containing polymers are well-known for their ability to bind with diols, a process that is reversible and pH-dependent. This has been exploited in the development of glucose-responsive polymers for insulin (B600854) delivery systems. The ammonium (B1175870) groups in this compound could also contribute to pH-responsiveness.

Other Emerging Applications in Chemical Engineering

Beyond its use in polymer and materials science, this compound and its analogs are finding applications in other areas of chemical engineering.

Its ionic nature and good solubility in various solvents suggest its potential use as an ionic liquid or a component of ionic liquid mixtures. bohrium.comresearchgate.net Boron-based ionic liquids are being investigated for a variety of applications, including as electrolytes in batteries and other electrochemical devices, and as "green" solvents and catalysts in chemical synthesis. researchgate.netresearchgate.net

The reaction product of triethanolamine and boric acid has been shown to be an effective catalyst for the cycloaddition of carbon dioxide with epoxides to form cyclic carbonates, which are valuable chemical intermediates. chemicalbook.com This catalytic activity is attributed to the bifunctional nature of the molecule, with the boron acting as a Lewis acid to activate the epoxide and the amine acting as a Lewis base. chemicalbook.com

Furthermore, compounds like triethanolamine borate are used in the synthesis of nanoparticles and thin films, where they can act as stabilizing or complexing agents. airitilibrary.com There is also interest in using these types of compounds as curing agents for epoxy resins, leading to materials with excellent chemical stability and adhesive properties. chemicalbook.com

Computational and Theoretical Investigations of Tris 2 Hydroxyethyl Ammonium Orthoborate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the stability of tris((2-hydroxyethyl)ammonium) orthoborate. These calculations often involve determining the optimized molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

While specific quantum chemical studies on this compound are not extensively documented in publicly available literature, research on the closely related triethanolamine (B1662121) borate (B1201080) provides valuable analogous insights. Triethanolamine borate is formed through the esterification of boric acid and triethanolamine. researchgate.net The nitrogen-boron coordination bond in its structure is a key feature contributing to its molecular stability. researchgate.net

Theoretical studies on similar group 13 atranes have explored the nature of the intramolecular transannular interaction, which is crucial for the stability of the cage-like structure. scientific.net For triethanolamine borate, the lone pair of electrons on the nitrogen atom is involved in the dative bond with the boron atom, which significantly influences the molecule's reactivity and stability. researchgate.net This interaction can be computationally modeled to determine bond energies and lengths, providing a quantitative measure of the compound's stability.

Table 1: Calculated Properties of Related Borate Compounds

PropertyValue (for Triethanolamine Borate)Significance
Molecular FormulaC6H12BNO3Defines the elemental composition.
Molecular Weight156.98 g/mol A fundamental physical property. nih.gov
IUPAC Name2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecaneProvides a standardized chemical name. nih.gov

Note: Data presented for the closely related triethanolamine borate due to limited direct data on this compound.

Molecular Dynamics Simulations of Orthoborate Ionic Liquid Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions in condensed phases, such as in ionic liquid systems. These simulations can provide information on transport properties, local structure, and the dynamics of ion pairing.

For orthoborate-based ionic liquids, MD simulations can reveal how the cation and anion interact and move relative to each other. While specific MD studies on this compound are not readily found, research on other orthoborate systems highlights the potential of this technique. For instance, MD simulations have been used to investigate the relationship between the microscopic ionic structures and macroscopic properties of chelated orthoborate-phosphonium ionic liquids. researchgate.net These studies often involve the development of a force field, which is a set of parameters that describe the potential energy of the system. researchgate.net

In a hypothetical MD simulation of this compound, one could investigate the hydrogen bonding network between the hydroxyl groups of the cation and the orthoborate anion. This would be crucial for understanding its properties as a protic ionic liquid. The simulations could also predict physical properties such as density, viscosity, and diffusion coefficients over a range of temperatures.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Interactions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and reaction mechanisms of chemical systems. It offers a good balance between accuracy and computational cost.

DFT calculations have been employed to study the complex formation between boric acid and triethanolamine. researchgate.net These studies can elucidate the reaction pathways, transition states, and activation energies involved in the formation of the borate ester. For instance, DFT was used to investigate the mechanism of the selective opening and closing of the cage-like structure of triethanolamine borate units in polymer side chains. researchgate.net The calculations revealed the thermodynamic and kinetic factors that govern this reversible process. researchgate.net

In the context of this compound, DFT could be used to model its interaction with other molecules or surfaces. For example, in lubrication applications, DFT could help understand the tribochemical reactions that lead to the formation of a protective film on metal surfaces. Such studies would involve calculating the adsorption energies of the molecule on a surface and identifying the most likely decomposition pathways under frictional stress.

Table 2: Key Parameters from DFT Studies on Related Systems

ParameterApplicationInsights Gained
HOMO-LUMO GapReactivity PredictionA larger gap generally implies higher stability and lower chemical reactivity.
Adsorption EnergySurface InteractionsDetermines the strength of interaction between the molecule and a surface, relevant for corrosion inhibition and lubrication.
Reaction Energy ProfileMechanistic StudiesIdentifies transition states and intermediates, providing a detailed understanding of the reaction pathway.

Note: This table represents the types of parameters that can be obtained from DFT studies and their general significance, based on research on related compounds.

Structure-Activity Relationship Modeling for Functional Design

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a compound with its observed activity. This approach is invaluable for designing new molecules with desired functional properties.

For this compound and its analogues, SAR studies could be used to optimize their performance in various applications. For example, by systematically modifying the structure of the cation (e.g., by changing the length of the alkyl chains on the amine), one could develop a model that predicts how these changes affect properties like thermal stability, viscosity, or lubricating performance.

While specific SAR models for this compound are not described in the available literature, the principles of SAR are applicable. The process would involve synthesizing a library of related compounds, measuring their relevant properties, and then using computational methods to build a predictive model. This model could then guide the synthesis of new, more effective compounds.

Environmental Considerations of Tris 2 Hydroxyethyl Ammonium Orthoborate

Environmental Transport and Fate Mechanisms

The environmental transport and fate of Tris((2-hydroxyethyl)ammonium) orthoborate are largely governed by the physical and chemical properties of its constituent parts. Triethanolamine (B1662121) is completely soluble in water, which suggests that this compound is also likely to be highly water-soluble. santos.comnih.gov This high water solubility indicates a low potential for adsorption to soil and sediment particles. mdpi.com

For triethanolamine, the estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) is low, suggesting high mobility in soil. mdpi.com This high mobility, combined with its rapid biodegradability, implies that while it may move readily through the soil profile, it is unlikely to persist for long periods. mdpi.comdeepdyve.com Triethanolamine also has a low potential to bioaccumulate. mdpi.comsantos.com

The borate (B1201080) component, being a water-soluble inorganic ion, will also be mobile in aqueous environments. epa.gov Boron is naturally present in surface waters and soils. epa.govcanada.ca The introduction of borates from industrial sources will add to these background levels. The transport of borates in soil can be influenced by soil pH and the presence of other minerals.

Therefore, it is anticipated that this compound, upon release into the environment, would readily dissolve in water. The molecule would likely be transported with water flow in both surface and groundwater systems. The organic portion would be expected to biodegrade relatively quickly, while the borate portion would become part of the natural boron cycle. deepdyve.comepa.gov

Table 2: Environmental Fate Properties of Triethanolamine (TEA)

Property Value/Description Implication Reference
Water Solubility Completely soluble High mobility in water santos.comnih.gov
Soil Adsorption (Koc) Low (estimated) High mobility in soil mdpi.com
Bioaccumulation Potential Low Unlikely to accumulate in organisms mdpi.comsantos.com

Life Cycle Assessment of Production and Application

A specific Life Cycle Assessment (LCA) for the production and application of this compound is not available in the reviewed literature. An LCA is a comprehensive method for evaluating the environmental impacts of a product throughout its entire life, from raw material extraction to final disposal. corrosionpedia.com For a chemical like this compound, which is used as a corrosion inhibitor, an LCA would typically consider the following stages:

Raw Material Acquisition: This stage includes the environmental impacts associated with the production of triethanolamine and boric acid.

Manufacturing: This involves assessing the energy consumption, water use, and waste generation during the synthesis of this compound. The synthesis is an exothermic reaction that occurs at elevated temperatures, which would have associated energy costs. google.com

Application: As a corrosion inhibitor, its application in systems like reinforced concrete or metalworking fluids would be analyzed. laccei.org This phase would consider the energy and resources used during application and the potential for release into the environment.

Use Phase: The primary benefit during the use phase is the extension of the service life of the materials it protects from corrosion. laccei.org An LCA would quantify the environmental savings from reduced maintenance and replacement of corroded structures or components. mdpi.comlaccei.org

End-of-Life: This stage evaluates the environmental impacts of the disposal or recycling of the materials containing the inhibitor. Given the biodegradability of the triethanolamine component and the nature of borates, the end-of-life impacts would be related to their release and fate in waste streams. deepdyve.comepa.gov

Table 3: Mentioned Compounds

Compound Name
This compound
Triethanolamine
Boric Acid

Q & A

How can the synthesis of Tris((2-hydroxyethyl)ammonium) orthoborate be optimized for higher yield and purity?

Methodological Answer:
Optimization involves solvent selection, stoichiometric control, and purification techniques. For example:

  • Solvent Choice: Methanol is effective for dissolving precursors, as demonstrated in the synthesis of related ammonium borates .
  • Acid Addition: Gradual addition of boric acid (or orthoboric acid) to tris(2-hydroxyethyl)amine under controlled pH ensures proper protonation and salt formation.
  • Purification: Slow evaporation of the solvent at room temperature yields high-purity crystals suitable for X-ray diffraction .

Key Data:

ParameterValue/ProcedureReference
SolventMethanol
Yield~80% (post-crystallization)
CrystallizationSlow evaporation at RT

What advanced characterization techniques confirm the structural integrity of this compound?

Methodological Answer:
Critical techniques include:

  • Single-Crystal X-ray Diffraction (SCXRD): Determines crystal lattice parameters (e.g., monoclinic space group P21/n, a = 13.325 Å, b = 9.572 Å, β = 94.55°) .
  • NMR Spectroscopy: 1H NMR (500 MHz, D2O) identifies proton environments (e.g., δ 3.72 for CH2NHCO; δ 7.47–7.81 for aromatic protons in analogous compounds) .
  • Hydrogen-Bond Analysis: Measures intermolecular interactions (e.g., N–H⋯O bonds with distances of 2.86–2.89 Å) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.